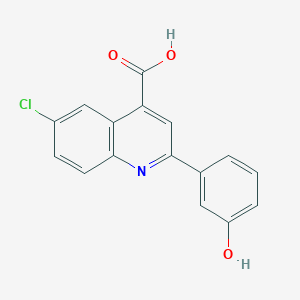

6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 724749-33-1. It has a linear formula of C16 H10 Cl N O3 .

Synthesis Analysis

The synthesis of quinoline and its analogues has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzene ring fused with a pyridine moiety . The InChI Code for this compound is 1S/C16H10ClNO3/c17-10-4-5-14-12(7-10)13(16(20)21)8-15(18-14)9-2-1-3-11(19)6-9/h1-8,19H,(H,20,21) .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 299.71 .Aplicaciones Científicas De Investigación

Analytical Chemistry : Quinoxaline-2-carboxylic acid and its derivatives, including 3-chloro and 3-hydroxy derivatives, have been utilized as analytical reagents. These compounds have been used for the gravimetric determination of various metals, including Cu(II), Cd(II), Zn(II), Co(II), Ni(II), and Pd(II) (Dutt, Sanayal, & Nag, 1968).

Photophysical Properties : Quinoline derivatives containing benzimidazole and benzothiazole moieties have been synthesized, showing unique photophysical behaviors in different solvents, observed through UV–vis and fluorescence spectroscopy. These compounds demonstrate dual emissions, including normal and excited-state intramolecular proton transfer (ESIPT) emissions, offering potential applications in fluorescence-based technologies (Padalkar & Sekar, 2014).

Synthesis of Novel Compounds : Research has focused on synthesizing novel derivatives of quinoline and quinoxaline, exploring various chemical transformations and molecular rearrangements. These studies contribute to the development of new compounds with potential applications in pharmaceuticals and materials science (Klásek, Kořistek, Sedmera, & Halada, 2003).

Cytotoxic Activity and Apoptotic DNA Fragmentation : Certain quinoline-4-carboxylic acid derivatives have been synthesized and tested for cytotoxic activity against various carcinoma cell lines. Some compounds have shown significant anticancer activity and induced apoptotic DNA fragmentation in cell lines, suggesting their potential as anticancer agents (Bhatt, Agrawal, & Patel, 2015).

Chemical Transformations : Studies have also focused on the chemical transformations of quinoline derivatives, exploring their potential as fluorophores and antioxidants. These transformations help in the development of new compounds with specific chemical and biological properties (Aleksanyan & Hambardzumyan, 2013).

Mecanismo De Acción

Target of Action

Similar quinoline derivatives have been known to inhibit enzymes like topoisomerase ii .

Mode of Action

It’s suggested that the carboxylic group on the ortho-position might be involved in intra h-bond generating a conformer that better orientates the analogue in the binding domain .

Biochemical Pathways

Quinoline derivatives are known to interact with the pyridine ring, which is electron deficient .

Result of Action

Similar quinoline derivatives have shown inhibition of the enzyme topoisomerase ii .

Action Environment

The properties of similar quinoline derivatives have been tailored for application under specific conditions .

Análisis Bioquímico

Biochemical Properties

6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as kinases and oxidoreductases. The hydroxyphenyl group can form hydrogen bonds with the active sites of these enzymes, thereby influencing their catalytic activity. Additionally, the carboxylic acid moiety can participate in ionic interactions with amino acid residues in the enzyme’s active site, further modulating enzyme function. These interactions highlight the potential of this compound as a modulator of enzymatic activity in various biochemical pathways .

Cellular Effects

This compound has been observed to exert significant effects on cellular processes. In various cell types, including carcinoma cell lines, this compound has demonstrated the ability to influence cell viability and proliferation . It affects cell signaling pathways by modulating the activity of key signaling molecules such as protein kinases. This modulation can lead to alterations in gene expression, impacting cellular metabolism and overall cell function. The compound’s ability to interfere with cell signaling pathways suggests its potential as a therapeutic agent in cancer treatment .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For instance, it can inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of target proteins. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions underscore the compound’s potential to modulate various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and metabolic activity. These findings suggest that this compound maintains its biological activity over extended periods, making it a valuable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to enhance cellular function and promote cell survival. At higher doses, it can induce toxic effects, including cell death and tissue damage . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for therapeutic applications. Understanding the threshold and toxic doses is crucial for developing safe and effective treatment strategies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that may have distinct biological activities . Additionally, it can influence the levels of key metabolites in cells, thereby affecting overall metabolic homeostasis. These interactions with metabolic pathways underscore the compound’s potential to modulate cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization . Once inside the cell, it can bind to intracellular proteins, affecting its distribution within different cellular compartments. These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or the nucleus, through post-translational modifications and targeting signals . This subcellular localization is essential for its interaction with organelle-specific biomolecules and for exerting its biological effects. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

6-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-10-4-5-14-12(7-10)13(16(20)21)8-15(18-14)9-2-1-3-11(19)6-9/h1-8,19H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQXAJKEJJLIIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395980 |

Source

|

| Record name | 6-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724749-33-1 |

Source

|

| Record name | 6-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzenecarboxylate](/img/structure/B1350457.png)

![2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1350459.png)

![2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B1350460.png)